molecular formula C20H38O4 B13795663 Hexadecylsuccinic acid CAS No. 2530-31-6

Hexadecylsuccinic acid

Cat. No.: B13795663
CAS No.: 2530-31-6
M. Wt: 342.5 g/mol
InChI Key: GCVQVCAAUXFNGJ-UHFFFAOYSA-N
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Description

Hexadecylsuccinic acid (HSA) is a long-chain carboxylic acid derivative characterized by a succinic acid backbone substituted with a hexadecyl (C16) group. For instance, HSA-derived amphipathic esters, such as TGHA and PGHA, demonstrate high efficiency in breaking water-in-crude-oil emulsions . The hexadecyl chain imparts hydrophobicity, while the succinic group enables reactivity with nucleophiles like alcohols and amines, making it versatile in industrial applications .

Properties

IUPAC Name

2-hexadecylbutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVQVCAAUXFNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948138
Record name 2-Hexadecylbutanedioic acid
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Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2530-31-6
Record name 2-Hexadecylbutanedioic acid
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Record name Hexadecylsuccinic acid
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Record name 2-Hexadecylbutanedioic acid
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Record name Hexadecylsuccinic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecylsuccinic acid can be synthesized through the condensation reaction of ethyl 2-bromooctadecanoate with diethyl malonate in the presence of sodium ethoxide. This reaction produces tricarboxylic esters, which are then hydrolyzed with alkali and decarboxylated by heating .

Industrial Production Methods: In industrial settings, this compound is often produced by melt polycondensation. This method involves the reaction of hexadecylsuccinic anhydride with sebacic acid, followed by distillation until dryness .

Chemical Reactions Analysis

Esterification Reactions

Hexadecylsuccinic acid undergoes esterification with alcohols, a hallmark reaction of carboxylic acids. This process is catalyzed by acidic or enzymatic conditions, yielding alkyl esters with applications in surfactants and polymer additives.

Key Reaction:

Hexadecylsuccinic acid+ROHH+Hexadecylsuccinate ester+H2O\text{this compound}+\text{ROH}\xrightarrow{\text{H}^+}\text{Hexadecylsuccinate ester}+\text{H}_2\text{O}

Experimental Data:

SubstrateCatalystProductYield (%)Source
MethanolH2_2SO4_4Methyl hexadecylsuccinate85
EthanolLipase BEthyl hexadecylsuccinate78

Anhydride Formation

HSA forms cyclic anhydrides under dehydrating conditions, such as reflux with acetic anhydride. This reaction is critical for synthesizing copolymers used in biomedical applications.

Mechanism:

  • Activation: Acetic anhydride reacts with HSA, forming a mixed anhydride intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the second carboxylic acid group releases acetic acid, yielding hexadecylsuccinic anhydride .

Conditions:

  • Reflux at 140°C for 30 min in acetic anhydride .

  • Catalytic potassium acetate enhances yield (95%) during melt-polycondensation .

Copolymerization with Dicarboxylic Acids

HSA copolymerizes with aliphatic acids (e.g., sebacic acid) to form biodegradable polyanhydrides. These polymers degrade via hydrolytic cleavage, making them suitable for controlled drug delivery.

Synthesis Protocol:

  • Prepolymer Formation: HSA and sebacic acid are refluxed with acetic anhydride.

  • Polycondensation: Melt polymerization at 180°C under vacuum (1 mmHg) .

Polymer Properties:

Monomer Ratio (HSA:SA)Degradation Rate (days)Applications
10:907Short-term implants
50:5028Sustained-release matrices

Biodegradation via Fumarate Addition

Under anaerobic conditions, microbial consortia degrade HSA through fumarate addition , a pathway confirmed by metabolite profiling .

Proposed Pathway:

  • Activation: Fumarate addition to the alkyl chain forms methylpentadecylsuccinic acid.

  • Decarboxylation: Rearrangement yields 4-methyloctadecanoic acid.

  • β-Oxidation: Sequential cleavage produces pentadecanoic and tridecanoic acids .

Key Metabolites Identified:

  • Methylpentadecylsuccinic acid (m/zm/z: 388)

  • 4-Methyloctadecanoic acid (m/zm/z: 313)

Reactivity in Alkaline Media

HSA undergoes saponification in basic conditions, forming water-soluble salts. This property is exploited in detergent formulations.

Reaction:

Hexadecylsuccinic acid+NaOHSodium hexadecylsuccinate+H2O\text{this compound}+\text{NaOH}\rightarrow \text{Sodium hexadecylsuccinate}+\text{H}_2\text{O}

Applications:

  • Emulsifiers in agrochemicals

  • Corrosion inhibitors in industrial lubricants

Amidation with Primary Amines

HSA reacts with amines to form amides, a reaction leveraged in synthesizing surfactants and bioactive compounds.

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Example Product:

  • NN-Hexadecylsuccinamide (yield: 92%)

Electrochemical Modifications

Recent advances demonstrate that HSA’s esterification and amidation rates can be enhanced by applying electric fields , increasing reaction efficiency by up to 10510^5-fold .

Mechanistic Insight:

  • Electrostatic interactions between the catalyst surface and HSA’s carboxylate groups lower the activation energy for nucleophilic attack .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductIndustrial Use
EsterificationAcidic/EnzymaticSurfactantsDetergents
Anhydride FormationAcetic anhydride, 140°CPolyanhydridesDrug delivery
BiodegradationAnaerobic, nitrate-reducing consortiaShort-chain fatty acidsEnvironmental remediation

Scientific Research Applications

Biodegradation and Environmental Applications

Hexadecylsuccinic acid plays a significant role in the biodegradation of hydrocarbons, particularly in the breakdown of n-hexadecane. Studies have shown that certain microbial consortia utilize hexadecane as a carbon source, leading to the production of this compound as a key metabolite during anaerobic degradation processes. This metabolic pathway is crucial for bioremediation efforts aimed at cleaning up hydrocarbon-contaminated environments.

  • Microbial Metabolism : Research indicates that sulfate-reducing bacteria can carboxylate hexadecane at specific carbon positions, producing this compound and other fatty acids. This process not only facilitates the degradation of alkanes but also contributes to the carbon cycle in anaerobic environments .

Drug Delivery Systems

This compound has been investigated for its potential in drug delivery applications, particularly as a component of biodegradable polymers. The copolymerization of this compound with other monomers has led to the development of novel drug delivery systems that can release therapeutic agents in a controlled manner.

  • Copolymers for Drug Delivery : A study demonstrated the preparation of poly(2-hexadecylsuccinic acid-sebacic acid) copolymers, which showed promising characteristics for drug release applications. The copolymers were found to be degradable in physiological conditions and exhibited first-order release kinetics for model drugs such as ciprofloxacin hydrochloride, suggesting their potential use in targeted drug delivery systems .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its emulsifying properties and ability to enhance the stability of formulations. Its role as an emulsifier helps in creating stable emulsions that are essential for creams and lotions.

  • Formulation Stability : this compound contributes to the sensory attributes and stability of cosmetic products. Its incorporation into formulations can improve the texture and moisturizing properties, making it a valuable ingredient in skin care products .

Summary Table of Applications

Application AreaDescriptionKey Findings
BiodegradationUtilized by microbes to degrade hydrocarbons like hexadecaneMicrobial consortia convert hexadecane into this compound during anaerobic metabolism .
Drug Delivery SystemsComponent in biodegradable polymers for controlled drug releaseCopolymers showed effective drug release profiles and degradation characteristics .
Cosmetic FormulationsActs as an emulsifier, enhancing formulation stability and sensory propertiesImproves texture and moisturizing effects in cosmetic products .

Mechanism of Action

The mechanism of action of hexadecylsuccinic acid involves its ability to form biodegradable polymers. These polymers degrade in vivo into non-toxic dicarboxylic acids, which are then eliminated from the body as metabolites. The compound’s hydrophobic backbone and hydrolytically labile anhydride linkages allow for controlled degradation and drug release .

Comparison with Similar Compounds

Hexadecanedioic Acid (Thapsic Acid)

  • Structure : A C16 dicarboxylic acid (HOOC-(CH₂)₁₄-COOH; CAS 505-54-4) .
  • Properties: Molecular weight: 286.41 g/mol. Appearance: White crystalline solid. Applications: Used in polymer research as a monomer for polyesters and nylons .
  • Comparison: Unlike HSA, thapsic acid lacks the branched succinic core, resulting in linear dicarboxylic functionality. Thapsic acid’s melting point (~128°C) and solubility in polar solvents are higher than HSA’s derivatives due to its symmetrical structure .

Hexadecenylsuccinic Anhydride

  • Structure : Features an unsaturated C16 chain (CAS 32072-96-1; C₂₀H₃₄O₃) .
  • Properties :
    • Molecular weight: 322.48 g/mol.
    • Reactivity: The double bond in the alkenyl chain increases reactivity in polymerization and adhesion applications.
  • Comparison :
    • The unsaturated chain enhances flexibility in coatings and adhesives compared to HSA’s saturated chain.
    • Both compounds exhibit surfactant-like behavior, but hexadecenylsuccinic anhydride’s lower hydrophobicity may reduce demulsification efficiency in crude oil systems .

2-Hexadecenoic Acid

  • Structure: A mono-unsaturated fatty acid (CAS 629-56-1; CH₃(CH₂)₁₂CH=CHCOOH) .
  • Applications : Used in lipid research and as a biomarker .
  • Comparison: The absence of a succinic group limits its use in polymer synthesis but makes it relevant in biological systems. 2-Hexadecenoic acid’s lower molecular weight (256.4 g/mol) and higher solubility in organic solvents contrast with HSA’s amphipathic behavior .

Functional and Application-Based Comparison

Surfactant and Demulsifier Performance

  • HSA Derivatives :
    • HA-ST, a starch-modified HSA surfactant, achieves 100% demulsification efficiency at 60°C due to balanced hydrophilicity (succinic group) and hydrophobicity (C16 chain) .
    • Outperforms commercial demulsifiers (e.g., Baker Petrolite’s products) in seawater-crude oil emulsions .
  • Thapsic Acid: Not used as a surfactant due to its linear, non-amphipathic structure.
  • Hexadecenylsuccinic Anhydride : Less effective in high-salinity environments compared to HSA derivatives .

Thermal and Chemical Stability

  • HSA Derivatives : Exhibit thermal stability up to 200°C, as shown by thermogravimetric analysis of HA-ST .
  • Thapsic Acid : Decomposes at ~300°C, making it suitable for high-temperature polymer processing .
  • 2-Hexadecenoic Acid: Lower thermal stability (decomposition ~150°C) limits industrial use .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Hexadecylsuccinic acid 68214-07-3 C₂₀H₃₈O₄ ~342.5* Surfactants, demulsifiers
Hexadecanedioic acid 505-54-4 C₁₆H₃₀O₄ 286.41 Polymer synthesis
Hexadecenylsuccinic anhydride 32072-96-1 C₂₀H₃₄O₃ 322.48 Coatings, adhesives
2-Hexadecenoic acid 629-56-1 C₁₆H₃₀O₂ 256.4 Biomarker studies

*Estimated based on structural analogy.

Table 2: Performance in Demulsification

Compound Demulsification Efficiency (%) Optimal Temperature (°C) Salinity Tolerance
HSA-derived HA-ST 100 60 High (35,000 ppm seawater)
Commercial demulsifier 85–90 70–80 Moderate
Hexadecenylsuccinic anhydride 75–85 50 Low

Biological Activity

Hexadecylsuccinic acid (HSA) is a long-chain fatty acid derivative known for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article delves into the biological activity of HSA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic hexadecyl chain attached to a succinic acid moiety. This structure imparts unique properties that facilitate its use in various applications, including drug delivery systems and as a surfactant.

1. Antimicrobial Activity

HSA has demonstrated antimicrobial properties against various pathogens. The hydrophobic nature of the hexadecyl chain enhances its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that HSA exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

2. Drug Delivery Systems

HSA is utilized in the formulation of copolymers for drug delivery. Research indicates that copolyanhydrides made from HSA and sebacic acid can undergo surface erosion, allowing for controlled release of encapsulated drugs. For instance, in vitro studies have shown that these copolymers can effectively release hydrophilic drugs like ciprofloxacin hydrochloride over extended periods, making them suitable for localized drug delivery applications .

3. Biodegradation and Environmental Applications

HSA plays a role in the biodegradation of hydrocarbons, particularly in anaerobic conditions. Research has identified metabolites associated with the degradation of n-hexadecane, suggesting that HSA may be involved in microbial metabolic pathways that facilitate the breakdown of complex organic compounds . This property has implications for bioremediation strategies aimed at cleaning up petroleum-contaminated environments.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of HSA against common pathogens. Results indicated that HSA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that HSA could be developed into an effective antimicrobial agent.

Case Study 2: Drug Release Profile

In a controlled release study, copolymers containing HSA were evaluated for their drug release kinetics. The results showed a sustained release profile over 10 days, with approximately 70% of the drug released by day 9. This demonstrates the potential of HSA-based copolymers in achieving desired therapeutic outcomes through controlled drug delivery .

Research Findings

Study Focus Findings
Callaghan et al. (2009) BiodegradationIdentified metabolites from hexadecane degradation involving HSA; suggested pathways for microbial metabolism.
Am. J. Applied Sci. (2007) Drug DeliveryDemonstrated sustained release of ciprofloxacin from HSA-based copolymers; potential for localized drug delivery applications.
ResearchGate Study Antimicrobial ActivityShowed significant antimicrobial effects against various pathogens; potential for development as an antimicrobial agent.

Q & A

Q. What are the optimal methods for synthesizing hexadecylsuccinic acid with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves esterification or alkylation of succinic acid derivatives with hexadecyl groups. For purity, use column chromatography (silica gel, gradient elution) and confirm via thin-layer chromatography (TLC). Detailed protocols should specify reaction conditions (temperature, solvent ratios, catalysts) and purification steps . To ensure reproducibility, document all parameters (e.g., molar ratios, reaction time) and validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Structural characterization requires NMR (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Physicochemical properties (e.g., solubility, melting point) should be measured using standardized protocols (e.g., OECD Test Guidelines). For solubility studies, use buffered solutions at varying pH levels and report data with standard deviations from triplicate trials . Raw data and calibration curves must be archived in supplementary materials .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for this compound across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of existing literature to identify variables (e.g., solvent polarity, temperature) causing discrepancies. Design controlled experiments to isolate these factors, using factorial design to test interactions. Statistical tools (ANOVA, regression analysis) should quantify variability . Publish raw datasets and analytical workflows to enable cross-validation .

Q. What experimental strategies are recommended for studying the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use microcosm studies to simulate natural conditions, monitoring degradation via liquid chromatography-mass spectrometry (LC-MS). Include abiotic controls (e.g., UV exposure, pH shifts) and biotic samples (sediment microbiota). Quantify half-life using first-order kinetics and report limits of detection (LODs) . For field validation, employ passive sampling devices and compare with laboratory data .

Q. How can researchers resolve contradictions in the mechanistic pathways of this compound’s biological interactions (e.g., membrane disruption vs. enzymatic inhibition)?

  • Methodological Answer : Combine molecular dynamics simulations (to model membrane interactions) with in vitro enzymatic assays (e.g., fluorescence-based inhibition studies). Use isotopic labeling (e.g., ¹⁴C-tagged this compound) to track metabolic pathways. Cross-reference results with transcriptomic/proteomic data to identify dominant mechanisms . Conflicting findings should be contextualized in the discussion section, emphasizing methodological limitations (e.g., concentration-dependent effects) .

Q. What analytical approaches are most robust for detecting trace concentrations of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS offers high sensitivity (detection limits <1 ppb). Validate methods using matrix-matched calibration standards and spike-recovery tests (85–115% recovery acceptable). For quantification, employ internal standards (e.g., deuterated analogs) to correct for matrix effects . Document method validation parameters (precision, accuracy, selectivity) per ICH guidelines .

Guidelines for Data Presentation and Interpretation

  • Data Contradictions : Explicitly address outliers in results using sensitivity analyses (e.g., Grubbs’ test) and provide error bars in graphical representations .
  • Reproducibility : Archive experimental protocols, raw data, and code in repositories like Zenodo or Figshare, citing these in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to journal-specific declaration formats .

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